Benzenepropanoic acid, 4-((phosphonocarbonyl)oxy)-
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Overview
Description
Benzenepropanoic acid, 4-((phosphonocarbonyl)oxy)- is a complex organic compound characterized by its unique structure, which includes a benzene ring, a propanoic acid group, and a phosphonocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-((phosphonocarbonyl)oxy)- typically involves multi-step organic reactions. One common method includes the esterification of benzenepropanoic acid derivatives with phosphonocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-((phosphonocarbonyl)oxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonocarbonyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH₃)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzenepropanoic acid, 4-((phosphonocarbonyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-((phosphonocarbonyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The phosphonocarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-hydroxy-
- Benzenepropanoic acid, 4-methoxy-
- Benzenepropanoic acid, 4-chloro-
Uniqueness
Benzenepropanoic acid, 4-((phosphonocarbonyl)oxy)- is unique due to the presence of the phosphonocarbonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
74270-35-2 |
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Molecular Formula |
C10H11O7P |
Molecular Weight |
274.16 g/mol |
IUPAC Name |
3-(4-phosphonocarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11O7P/c11-9(12)6-3-7-1-4-8(5-2-7)17-10(13)18(14,15)16/h1-2,4-5H,3,6H2,(H,11,12)(H2,14,15,16) |
InChI Key |
HKLBKQAYLOPZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(=O)P(=O)(O)O |
Origin of Product |
United States |
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